3-(Quinazolin-4-ylamino)propane-1,2-diol
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Overview
Description
3-(Quinazolin-4-ylamino)propane-1,2-diol is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is part of the quinazoline derivatives, which are known for their significant biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 3-(Quinazolin-4-ylamino)propane-1,2-diol can be achieved through several methods. One common approach involves the reaction of quinazoline derivatives with appropriate amines and diols under specific conditions. For instance, the Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction are some of the methods used to synthesize quinazoline derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(Quinazolin-4-ylamino)propane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines .
Scientific Research Applications
3-(Quinazolin-4-ylamino)propane-1,2-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, quinazoline derivatives, including this compound, have shown potential as anticancer, antibacterial, and antiviral agents . They are also investigated for their anti-inflammatory and analgesic properties . In the industry, these compounds are used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-(Quinazolin-4-ylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological outcomes .
Comparison with Similar Compounds
3-(Quinazolin-4-ylamino)propane-1,2-diol can be compared with other similar quinazoline derivatives. Some of the similar compounds include 2,4,6-trisubstituted quinazoline derivatives, which also exhibit significant biological activities . The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets, leading to distinct biological effects . Other similar compounds include quinazolinone derivatives, which share a similar core structure but differ in their substituents and biological activities .
Properties
CAS No. |
5423-63-2 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(quinazolin-4-ylamino)propane-1,2-diol |
InChI |
InChI=1S/C11H13N3O2/c15-6-8(16)5-12-11-9-3-1-2-4-10(9)13-7-14-11/h1-4,7-8,15-16H,5-6H2,(H,12,13,14) |
InChI Key |
UZWXFNTWGDDBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC(CO)O |
Origin of Product |
United States |
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